molecular formula C16H25NO3S B272522 [(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine

[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine

Cat. No.: B272522
M. Wt: 311.4 g/mol
InChI Key: AOMNLXDZJXTIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine is a chemical compound with a complex structure that includes a pyrrolidine ring, a sulfonyl group, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the etherification of the phenyl ring. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Etherification: The final step involves the reaction of the phenyl ring with an appropriate alkyl halide under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether or sulfonyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-pyrrolidinylsulfonyl)phenyl ether
  • Ethyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
  • 1-(4-(1-pyrrolidinylsulfonyl)phenyl)ethanone

Uniqueness

[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the pentyl ether moiety differentiates it from other similar compounds, potentially leading to unique applications and biological activities.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4-methyl-2-pentoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C16H25NO3S/c1-3-4-7-12-20-15-13-14(2)8-9-16(15)21(18,19)17-10-5-6-11-17/h8-9,13H,3-7,10-12H2,1-2H3

InChI Key

AOMNLXDZJXTIRC-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.